molecular formula C14H17ClN4O B1424829 N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220038-41-4

N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424829
CAS No.: 1220038-41-4
M. Wt: 292.76 g/mol
InChI Key: AGGIFRBNLDZSEJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex heterocyclic structure and specific substitution pattern. According to established chemical databases, the systematic name is 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-methylphenyl)-, hydrochloride (1:1). This nomenclature precisely describes the core bicyclic system, the degree of saturation, the position and nature of the carboxamide functional group, and the specific substitution with the 3-methylphenyl group.

The structural framework consists of a pyrazolo[4,3-c]pyridine bicyclic system where the pyridine ring is partially saturated at positions 4, 5, 6, and 7, creating a tetrahydro derivative. The carboxamide functional group is located at position 3 of the pyrazole ring, with the nitrogen of the amide bearing a 3-methylphenyl substituent, commonly referred to as meta-tolyl. The compound exists as a hydrochloride salt, indicating the presence of a protonated nitrogen center complexed with a chloride anion.

Alternative systematic nomenclature representations include N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (1:1), which explicitly identifies the substitution pattern on the phenyl ring. The molecular structure can be represented through various chemical notation systems, with the compound exhibiting specific stereochemical and electronic properties derived from its heterocyclic framework and substitution pattern.

CAS Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 1220038-41-4, providing a unique numerical identifier for this specific chemical entity. This CAS number serves as the primary reference for chemical databases, regulatory documentation, and scientific literature, ensuring unambiguous identification across different nomenclature systems and languages.

The compound is recognized under several synonymous names and designations that reflect different nomenclature conventions and regional preferences. Primary synonyms include N-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, which emphasizes the explicit hydrogenation state of the bicyclic system. Additional synonymous designations encompass this compound, utilizing the common name "m-tolyl" for the 3-methylphenyl substituent.

Nomenclature Type Name/Identifier Source
CAS Registry Number 1220038-41-4
Systematic IUPAC Name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-methylphenyl)-, hydrochloride (1:1)
Common Name This compound
Alternative Designation N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Database identifiers further include the MDL number MFCD13562734, which provides additional cross-referencing capabilities within chemical information systems. These multiple identification systems ensure comprehensive cataloging and retrieval of information related to this specific chemical compound across various scientific and commercial databases.

Molecular Weight and Empirical Formula

The molecular formula of this compound is C₁₄H₁₇ClN₄O, reflecting the complete atomic composition including the hydrochloride salt formation. This empirical formula indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, providing the fundamental stoichiometric information necessary for chemical calculations and structural analysis.

The molecular weight of the compound is precisely documented as 292.76 grams per mole according to commercial chemical suppliers, while alternative sources report a slightly more precise value of 292.767 grams per mole. This molecular weight encompasses the complete hydrochloride salt form, distinguishing it from the free base form which would have a correspondingly lower molecular weight due to the absence of the hydrochloride component.

Molecular Property Value Source
Molecular Formula C₁₄H₁₇ClN₄O
Molecular Weight 292.76 g/mol
Precise Molecular Weight 292.767 g/mol
Monoisotopic Mass 292.109089

The monoisotopic mass, calculated as 292.109089, represents the exact mass when considering the most abundant isotopes of each constituent element. This precise mass determination is particularly valuable for mass spectrometric analysis and high-resolution analytical techniques. The molecular composition reflects the complex heterocyclic nature of the compound, with the nitrogen atoms distributed across both the pyrazole and pyridine rings of the bicyclic system, the carboxamide functional group, and the protonated site associated with the hydrochloride salt formation.

Properties

IUPAC Name

N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-3-2-4-10(7-9)16-14(19)13-11-8-15-6-5-12(11)17-18-13;/h2-4,7,15H,5-6,8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGIFRBNLDZSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-41-4
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the Pyrazolo[4,3-c]pyridine Core

A robust method reported involves the reaction of a suitable pyridine derivative with diethyl oxalate under the action of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C), followed by gradual warming to room temperature. This step generates a key intermediate ester compound (Compound 2) in approximately 75% yield.

Step Reagents & Conditions Outcome Yield
1 Compound 1 + Diethyl Oxalate, LiHMDS, THF, -78 °C to 25 °C, overnight Formation of diester intermediate (Compound 2) 75%

Cyclization via Hydrazine Hydrate

The intermediate ester undergoes cyclization with hydrazine hydrate in acetic acid or toluene at elevated temperatures (80-120 °C) to form the pyrazole ring, yielding Compound 3.

Step Reagents & Conditions Outcome Yield
2 Compound 2 + Hydrazine Hydrate, Acetic Acid, 80 °C, 1-12 h Pyrazole ring formation (Compound 3) Not specified

Aromatic Nucleophilic Substitution

Compound 3 reacts with o-fluorobenzonitrile in solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or N-methylpyrrolidone (NMP) at 80-120 °C for 1-24 hours to form Compound 4, introducing the aromatic substituent.

Step Reagents & Conditions Outcome Yield
3 Compound 3 + o-Fluorobenzonitrile, DMSO, 100 °C, 12 h Aromatic substitution (Compound 4) Not specified

Further Functionalization and Salt Formation

Subsequent steps include hydrogenation with palladium on carbon, hydrolysis with lithium hydroxide, and coupling with fluorenylmethoxycarbonyl succinimide to yield protected carboxylic acid derivatives, which can be converted into the final carboxamide hydrochloride salt.

Step Solvent(s) Temperature Range Reaction Time
1 Tetrahydrofuran (THF), Diethyl Ether, or Methyl tert-Butyl Ether -78 °C to 25 °C 1-24 h
2 Acetic Acid, Toluene, Trifluoroacetic Acid, or DMSO 80-120 °C 1-12 h
3 DMSO, Acetonitrile, DMF, or NMP 80-120 °C 1-24 h

These solvents and conditions have been optimized for yield, reaction control, and industrial scalability.

Other literature reports related pyrazolo-pyridine derivatives synthesis via cross-dehydrogenative coupling (CDC) reactions involving N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones in acidic media (acetic acid) under oxygen atmosphere at elevated temperatures (~130 °C). This method, catalyzed by palladium acetate, yields substituted pyrazolo[1,5-a]pyridines in moderate to high yields (34-94%), depending on acid equivalents and atmosphere.

Entry Acid Equiv. Atmosphere Yield (%)
1 2 (HOAc) Air 34
2 4 (HOAc) Air 52
3 6 (HOAc) Air 74
4 6 (HOAc) O2 94

This approach may be adapted for related heterocyclic systems but requires further modification for the exact target compound.

Step Reaction Type Reagents Conditions Yield Notes
1 Ester formation Compound 1, Diethyl Oxalate, LiHMDS THF, -78 °C to 25 °C, overnight 75% Formation of key intermediate
2 Cyclization Hydrazine Hydrate Acetic Acid, 80 °C, 1-12 h Not specified Pyrazole ring closure
3 Aromatic substitution o-Fluorobenzonitrile DMSO, 100 °C, 12 h Not specified Introduction of aromatic moiety
4 Hydrogenation & hydrolysis Pd/C, H2; LiOH Room temp to 80 °C Not specified Functional group transformations
5 Coupling Fluorenylmethoxycarbonyl succinimide Sodium bicarbonate Not specified Protection and amide formation
  • The use of lithium hexamethyldisilazide (LiHMDS) as a strong base at low temperature ensures selective formation of the diester intermediate without side reactions.
  • Hydrazine hydrate is critical for efficient pyrazole ring construction, with acetic acid serving as a suitable solvent to facilitate cyclization.
  • Aromatic nucleophilic substitution with o-fluorobenzonitrile proceeds efficiently in polar aprotic solvents like DMSO, which stabilize transition states.
  • The overall process benefits from commercially available starting materials, mild reaction conditions, and scalability for industrial production.
  • The hydrochloride salt formation improves compound stability and handling for downstream applications.

The preparation of N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves a multi-step synthetic route centered on the construction of the pyrazolo[4,3-c]pyridine core via ester formation, hydrazine-mediated cyclization, and aromatic substitution. Optimized reaction conditions and solvent choices enable good yields and process control. Alternative catalytic methods exist for related heterocyclic systems but require adaptation. This comprehensive preparation methodology supports both research and industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine core or the m-tolyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Research

The compound has shown promise as a therapeutic agent due to its interaction with specific biological targets.

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has demonstrated effective inhibition against strains such as Escherichia coli, Bacillus mycoides, and Candida albicans, with inhibition zones reaching up to 33 mm and minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL.
  • Enzyme Inhibition : N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is also being investigated for its ability to selectively inhibit enzymes crucial in various metabolic pathways. Related compounds have shown the capacity to inhibit glycogen synthase kinase-3 (GSK-3), which is significant for treating conditions like diabetes and cancer.

Biological Studies

The compound's unique structure contributes to its interaction with various biological systems.

  • Potassium Channel Modulation : The compound interacts specifically with TASK-1 potassium channels, which are implicated in cardiac arrhythmias. This interaction suggests potential therapeutic applications in managing heart conditions.
  • Transcription Factor Interaction : Research indicates that this compound may bind to CBP (CREB-binding protein) and EP300 (E1A-associated protein p300), both of which play roles in gene expression modulation and may have implications for cancer therapy.

Chemical Synthesis

The synthesis of this compound involves several steps that highlight its chemical versatility.

Synthesis Pathway

The synthesis typically starts with a precursor chalcone followed by treatment with 2-cyanothioacetamide to yield pyridinethione. This intermediate is then reacted with various arylacetamide derivatives to produce the final product.

StepReactionProduct
1Chalcone + 2-CyanothioacetamidePyridinethione
2Pyridinethione + Arylacetamide DerivativeThis compound

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that the compound exhibited strong activity against multiple bacterial strains. The findings indicated a direct correlation between structural modifications and antimicrobial potency.
  • Cardiac Arrhythmia Treatment : Research focusing on potassium channel interactions showed that the compound could effectively modulate TASK-1 channels in vitro. This suggests a pathway for developing new treatments for arrhythmias.

Mechanism of Action

The mechanism of action of N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Source
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl m-Tolyl C₁₅H₁₇ClN₄O ~292.77 Limited data; structural focus
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl p-Tolyl C₁₄H₁₇ClN₄O 292.767 Higher steric hindrance at para site
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl Ethyl C₉H₁₅ClN₄O 230.696 Reduced hydrophobicity
3-(1,3-Oxazol-5-yl)-1-propyl derivative (12f) Oxazol-5-yl, propyl C₁₂H₁₇ClN₄O 284.75 Antibacterial; MP 142–143°C
HCC11 5-Phenylisoxazolyl C₁₈H₁₈N₅O₂ 336.37 SARS-CoV-2 spike protein inhibitor
Apixaban Complex substituents C₂₅H₂₅N₅O₄ 459.5 Factor Xa inhibitor; anticoagulant

Biological Activity

N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN4OC_{14}H_{17}ClN_4O . Its structure comprises a tetrahydro-pyrazole ring fused with a pyridine component and a carboxamide functional group. The presence of the m-tolyl group enhances its lipophilicity and may influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities. These include:

  • Anticancer Activity : Several studies have shown that pyrazolo-pyridine derivatives can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated significant antiproliferative effects against HepG2 (liver cancer cells) and HeLa (cervical cancer cells) .
  • Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha in various in vitro models. This suggests potential applications in treating inflammatory diseases .
  • Enzymatic Inhibition : Certain derivatives have been identified as inhibitors of kinases involved in inflammatory pathways, such as MK2 (Mitogen-Activated Protein Kinase-Activated Protein Kinase 2), which plays a crucial role in the signaling pathways related to inflammation .

The mechanisms underlying the biological activities of this compound involve:

  • Kinase Inhibition : The compound has shown promising results as an inhibitor of specific kinases that are crucial for cell signaling in cancer and inflammation .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis through modulation of Bcl-2 and Bax gene expression .
  • Cytokine Modulation : The ability to inhibit the release of cytokines like TNF-alpha suggests that this compound may modulate immune responses effectively .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

StudyCompoundBiological ActivityFindings
13-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamideAnticancerInhibited growth in HepG2 and HeLa cell lines with IC50 values indicating significant potency.
2Various Amino-PyrazolesAnti-inflammatoryDemonstrated inhibition of LPS-induced TNF-alpha release in murine models.
3Pyrazolo[1,5-a]pyrimidinesAnticancer & Enzymatic InhibitionShowed selective inhibition against specific cancer cell lines and potential for drug development targeting oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for preparing N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?

The synthesis typically involves multi-step protocols starting from piperidin-4-one or similar bicyclic precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., CDI) in DMF to activate carboxylic acids for amide bond formation with m-toluidine derivatives. This method achieves yields of 30–45% for structurally related pyrazolopyridine carboxamides .
  • Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are often employed to protect amines during intermediate steps, followed by HCl-mediated deprotection to yield the hydrochloride salt .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating intermediates .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3_3) identify characteristic shifts, such as pyrazole C-H protons (~6.5–7.5 ppm) and tetrahydro-pyridine ring protons (2.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) with <2 ppm error .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction (e.g., Rigaku MM007-HF CCD) resolves bond lengths and angles, with R values <0.05 ensuring accuracy .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm. Purity ≥95% is standard for research-grade material .
  • Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (>150°C indicates stability under ambient storage) .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) studies confirm stability under varying humidity .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste disposal : Classify as "toxic organic waste" and incinerate via certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

SAR studies on related pyrazolopyridines reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance binding to enzymes like pantothenate synthetase (IC50_{50} ~21.8 μM), while bulky substituents reduce cytotoxicity .
  • Scaffold rigidity : Saturation of the pyridine ring improves metabolic stability but may reduce affinity for flexible binding pockets .
  • Salt forms : Hydrochloride salts improve aqueous solubility (>10 mg/mL in PBS) compared to free bases, critical for in vivo studies .

Q. How can experimental design address discrepancies in biological activity data across studies?

Contradictions in activity (e.g., varying MIC values against Mycobacterium tuberculosis) may arise from:

  • Assay conditions : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and media (Middlebrook 7H9) to minimize variability .
  • Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation in aqueous assays .
  • Control benchmarks : Include reference inhibitors (e.g., isoniazid for MTB) to validate assay sensitivity .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Solvent screening : Use vapor diffusion with 2:1 mixtures of dichloromethane/methanol to grow single crystals .
  • Temperature control : Crystallize at 173 K to reduce thermal motion and improve resolution (<0.8 Å) .
  • Additive screening : Introduce trace polyethylene glycol (PEG 4000) to promote lattice formation .

Q. How can computational modeling predict interactions with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to c-Met kinase or Factor Xa. Focus on hydrogen bonds with pyrazole-NH and hydrophobic interactions with the m-tolyl group .
  • MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. What methodologies validate enzyme inhibition mechanisms?

  • Kinetic assays : Measure Ki_i values via competitive inhibition plots using varying substrate concentrations (Lineweaver-Burk analysis) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish between active-site and allosteric inhibition .

Q. How can in vitro cytotoxicity data be contextualized for therapeutic potential?

  • Cell line selection : Use RAW 264.7 macrophages for general cytotoxicity (IC50_{50} >50 μM is acceptable) and HepG2 cells for hepatotoxicity screening .
  • Mitochondrial assays : MTT or resazurin reduction assays differentiate between cytostatic and cytotoxic effects .
  • Therapeutic index (TI) : Calculate TI = IC_{50(cytotoxicity)} / MIC(pathogen)_{(pathogen)}. TI >10 indicates favorable safety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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